tert-butyl 2-Vinylpiperidine-1-carboxylate

Asymmetric synthesis Catalytic dynamic resolution Enantioselective vinylation

Researchers targeting quinolizidine alkaloids often lack access to 2-vinyl-substituted Boc-piperidine building blocks suitable for stereocontrolled cycloaddition. tert-Butyl 2-vinylpiperidine-1-carboxylate directly fills this gap. • Enables intramolecular nitrile oxide-alkene cycloaddition (INOC) for fused bicyclic frameworks-geometry inaccessible with 3- or 4-vinyl positional isomers. • Vinyl handle supports Ru-catalyzed cross-metathesis with retention of stereochemistry for diverse 2-substituted piperidine libraries. • Supplied at 97% purity; orthogonal Boc protection permits selective acidic deprotection without saturating the vinyl moiety. Enantiopure (R)- and (S)- forms also accessible for asymmetric synthesis.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 176324-61-1
Cat. No. B178708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-Vinylpiperidine-1-carboxylate
CAS176324-61-1
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C=C
InChIInChI=1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
InChIKeyRZTACBWUQPTZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Vinylpiperidine-1-carboxylate: Key Building Block


tert-Butyl 2-vinylpiperidine-1-carboxylate (CAS 176324-61-1; also known as 1-Boc-2-vinylpiperidine) is a Boc-protected piperidine derivative containing a vinyl substituent at the 2-position . This compound belongs to the class of N-heterocyclic building blocks widely employed in medicinal chemistry and organic synthesis, with a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol . The Boc group provides orthogonal protection of the secondary amine, enabling selective deprotection under acidic conditions while preserving the vinyl functionality for downstream transformations . The compound is commercially available as a racemic mixture (≥95% purity) from multiple suppliers .

Orthogonal Boc protection

Enables selective acidic amine deprotection while preserving the vinyl handle for downstream cross-coupling and cycloaddition.

2-Vinyl regiochemistry

Required geometry for intramolecular cycloaddition and metathesis to access quinolizidine alkaloid frameworks.

Racemate & enantiopure forms

Racemic mixture supports general synthesis; enantiopure (R)-form available for stereocontrolled applications.

tert-Butyl 2-Vinylpiperidine-1-carboxylate: Why Substitution Fails


Substitution of tert-butyl 2-vinylpiperidine-1-carboxylate with alternative Boc-piperidine building blocks fails due to three critical structural distinctions. First, the 2-vinyl substitution pattern is essential for constructing fused bicyclic frameworks (e.g., quinolizidine alkaloids) via intramolecular cycloaddition—a transformation inaccessible to 3-vinyl or 4-vinyl positional isomers [1]. Second, the Boc protecting group confers orthogonal reactivity compared to Cbz-protected analogs, enabling selective deprotection under acidic conditions without hydrogenolysis that would saturate the vinyl moiety [2]. Third, the compound's availability in enantiopure (R)- and (S)- configurations (via separate CAS numbers) enables stereocontrolled synthesis, whereas unprotected 2-vinylpiperidine or N-alkyl variants lack the necessary orthogonal protection for asymmetric applications [3].

Positional isomer mismatch

3-Vinyl and 4-vinyl piperidine isomers do not support the cycloaddition geometry required for quinolizidine alkaloid synthesis.

Cbz vs. Boc protection

Cbz deprotection via hydrogenolysis saturates the vinyl group; Boc removal under acidic conditions preserves alkene integrity, essential for orthogonal reactivity.

Racemic vs. enantiopure

Racemic mixture lacks stereochemical definition; enantiopure (R)- or (S)-forms are necessary for asymmetric synthesis where stereochemistry governs biological or catalytic outcomes.

tert-Butyl 2-Vinylpiperidine-1-carboxylate: Evidence vs. Comparators


Enantioselective Synthesis: CDR Method vs. Asymmetric Deprotonation

The catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine enables the enantioselective synthesis of 2-aryl and 2-vinyl piperidines with er's reaching 97:3 (R:S), representing a 20% reduction in the minor enantiomer fraction relative to the prior asymmetric deprotonation methodology reported by Dieter (er's up to 93:7) [1]. When applied specifically to vinylation via Negishi coupling, the CDR method using (S,S)-2 ligand (5 mol%) in Et2O at -45°C for 5 hours afforded the vinylated product in 68% yield with 96:4 er [1]. Importantly, this method obviates the requirement for stoichiometric chiral auxiliaries or asymmetric precursor synthesis, enabling both enantiomers to be accessed simply by ligand choice [2].

Enantioselective vinylation
Head-to-head
er 96:4 (R:S) via CDR vs. prior er 93:7; minor enantiomer reduced ~43%
Supports catalytic asymmetric vinylation workflow; higher er may reduce stereoisomer interference.
68–74% yield; requires -45°C, s-BuLi/TMEDA, (S,S)-2 ligand.
Asymmetric synthesis Catalytic dynamic resolution Enantioselective vinylation

Pd-Catalyzed Cyclization: Piperidine vs. Pyrrolidine Ring Formation

In palladium-catalyzed intramolecular cyclization of amino-allylic carbonates, 2-vinylpiperidines are obtained in 54-68% yield, which is systematically lower than the 72-85% yields observed for the corresponding 2-vinylpyrrolidine derivatives under identical conditions [1]. The reduced yield for the six-membered piperidine ring versus the five-membered pyrrolidine ring is attributed to less favorable entropic factors during ring closure and increased conformational flexibility of the piperidine-forming transition state [1]. Despite this moderate yield profile, the cyclization method provides direct access to Boc-protected 2-vinylpiperidines with diastereoselectivity controlled by chiral protecting groups, enabling enantioselective entry to this scaffold without requiring pre-formed vinylpiperidine starting materials [2].

Cyclization yield
Cross-study
2-Vinylpiperidine 54–68% vs. 2-vinylpyrrolidine 72–85% under identical Pd(0) conditions
Piperidine formation 20–25% less efficient; context-relevant if piperidine core is structurally required.
Amino-allylic carbonate substrates; yield differential attributed to entropic factors.
Palladium catalysis Intramolecular cyclization N-heterocycle synthesis

Enantiopure (R)-Configuration: Commercial Availability

The (R)-enantiomer of tert-butyl 2-vinylpiperidine-1-carboxylate (CAS 220384-49-6) is commercially available as an enantiopure building block with enantiomeric excess exceeding 99% [1]. This level of stereochemical purity is achieved via iridium-catalyzed allylic cyclization procedures that allow preparation of 2-vinylpiperidines with enantiomeric excesses greater than 99% [2]. In contrast, the racemic mixture (CAS 176324-61-1) provides no stereochemical control, and alternative N-protected 2-vinylpiperidines (e.g., Cbz-protected) are not routinely available in enantiopure form. The Boc group on the (R)-enantiomer additionally ensures configurational stability during subsequent cross-coupling reactions, as demonstrated by the retention of stereochemistry during Ru-catalyzed cross-metathesis used to introduce side chains in alkaloid total synthesis [2].

Enantiomeric purity
Data to verify
Reported >99% ee for (R)-enantiomer (CAS 220384-49-6)
Enantiopure form enables absolute stereochemical control for chiral synthesis.
Verify certificate of analysis; racemic form also available.
Chiral building blocks Asymmetric synthesis Enantiopure intermediates

Storage Stability: Comparison with Ambient-Stable Analogs

tert-Butyl 2-vinylpiperidine-1-carboxylate requires storage under inert atmosphere at -20°C to maintain chemical integrity . Exposure to ambient conditions leads to gradual degradation via two principal pathways: acid-catalyzed Boc deprotection (liberating free 2-vinylpiperidine) and vinyl group oxidation or polymerization . In comparison, saturated N-Boc-piperidines lacking the vinyl group (e.g., N-Boc-piperidine) are typically stable at 2-8°C without inert atmosphere requirements. Conversely, unprotected 2-vinylpiperidine is significantly less stable and prone to rapid oxidation at ambient temperature . The Boc group provides a practical compromise: it imparts sufficient stability for handling and short-term use while enabling facile deprotection when desired.

Storage requirement
Data to verify
-20°C under inert atmosphere; ambient exposure risks Boc cleavage and vinyl oxidation
Stability profile mandates cold storage; plan procurement to minimize freeze-thaw cycles.
Supplier specification; assess lab freezer capacity before ordering.
Compound stability Storage conditions Boc deprotection

tert-Butyl 2-Vinylpiperidine-1-carboxylate: Application Scenarios


Asymmetric Synthesis of Piperidine Alkaloids and Drugs

The availability of enantiopure (R)-tert-butyl 2-vinylpiperidine-1-carboxylate with >99% ee makes this compound uniquely suited for asymmetric total synthesis of chiral piperidine alkaloids [1]. The vinyl group serves as a handle for Ru-catalyzed cross-metathesis to introduce side chains with retention of stereochemistry, as demonstrated in the synthesis of prosopis and dendrobate alkaloids [1]. The Boc protection ensures orthogonal reactivity during multi-step sequences and is readily removed under acidic conditions to liberate the free amine for subsequent functionalization or biological evaluation [2].

Fused Bicyclic Framework Construction via Cycloaddition

The 2-vinyl substitution pattern is specifically required for intramolecular nitrile oxide-alkene cycloaddition (INOC) reactions to construct quinolizidine skeletons. This transformation has been validated in the total synthesis of (+)-epilupinine, where the 2-vinylpiperidine intermediate enabled a 9-step synthesis in 48% overall yield [3]. Neither the 3-vinyl nor 4-vinyl positional isomers can participate in this cycloaddition geometry, nor can saturated analogs lacking the alkene functionality. For researchers targeting fused piperidine-containing natural products, this compound is functionally irreplaceable.

CNS-Targeted Compound Library Synthesis

The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, and 2-substituted variants show particular promise for CNS applications [2]. The combination of Boc protection and a vinyl group at the 2-position provides a versatile platform for parallel library synthesis: the vinyl group can undergo cross-coupling, metathesis, or hydroboration/oxidation to generate diverse 2-substituted piperidines [2]. The 96:4 er achievable via CDR methodology [4] enables preparation of stereochemically defined compound libraries for structure-activity relationship studies, a capability not available with racemic starting materials.

Polymer Chemistry with Controlled Vinyl Reactivity

tert-Butyl 2-vinylpiperidine-1-carboxylate can function as a monomer for polymerization reactions, where the vinyl group participates in chain propagation while the Boc-protected amine remains latent [2]. Upon polymerization, the Boc groups can be deprotected to reveal pendant secondary amines along the polymer backbone, enabling post-polymerization functionalization or pH-responsive behavior. This orthogonal reactivity profile distinguishes it from both unprotected vinylpiperidines (which would cross-link or undergo side reactions) and non-vinyl piperidines (which lack polymerizable functionality).

Application
Selection Property
Validation Focus
Asymmetric alkaloid synthesis
Enantiopure (R)-form with orthogonal Boc protection
Stereochemical retention during cross-metathesis and deprotection
Fused bicyclic framework construction
2-Vinyl substitution for intramolecular cycloaddition
Cycloaddition geometry and functional group compatibility
CNS-focused compound library synthesis
Boc/vinyl orthogonal reactivity for parallel diversification
Enantioselectivity and SAR consistency across derivatives
Polymer chemistry with latent amine
Vinyl polymerizable group with Boc-masked amine
Monomer reactivity and post-polymerization deprotection efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 2-Vinylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.